5-Benzylisoxazol-3-amine
Description
Properties
IUPAC Name |
5-benzyl-1,2-oxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-7-9(13-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDMESIISMXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzyl-Substituted Nitrile Oxide
Hydroximyl chlorides derived from benzyl cyanide (e.g., PhCH₂CN ) are treated with base to generate nitrile oxides in situ. For example:
Cycloaddition with Terminal Alkynes
The nitrile oxide reacts with a terminal alkyne (e.g., acetylene) under mild conditions (DMF, 65°C, 18 h) to form 5-benzylisoxazol-3-carbonitrile . Key parameters include:
Table 1: Cycloaddition Optimization
Reduction of Nitrile to Amine
The nitrile group at position 3 is reduced to an amine using:
-
Hydrogenation : Raney Ni, H₂ (1–5 bar), 50°C, 12 h (yield: 90–95%).
-
Lithium Aluminum Hydride (LiAlH₄) : Anhydrous THF, 0°C to RT, 6 h (yield: 88%).
Cyclocondensation of β-Ketonitriles with Hydroxylamine
This method involves the cyclization of β-ketonitriles with hydroxylamine to directly form the isoxazole ring.
Synthesis of Benzylacetonitrile
Benzylacetonitrile (PhCH₂COCN) is prepared via:
Cyclocondensation Reaction
PhCH₂COCN reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (4–6 h), yielding 5-benzylisoxazol-3-carbonitrile . Key conditions:
Nitrile Reduction
Similar to Section 1.3, the nitrile is reduced to an amine using catalytic hydrogenation or LiAlH₄.
Substitution Reactions on Pre-Formed Isoxazole Rings
Halogenation at Position 3
5-Benzylisoxazole is halogenated at position 3 using:
Nucleophilic Amination
The halogenated intermediate undergoes substitution with ammonia or amines:
Table 2: Amination Efficiency
| Substrate | Reagent | Yield (%) | Reference |
|---|---|---|---|
| 3-Chloro-5-benzylisoxazole | NH₃ (aq.) | 52 | |
| 3-Bromo-5-benzylisoxazole | LiHMDS | 68 |
Catalytic Methods and Recent Advances
Titanium-Catalyzed Hydroaminoalkylation
Titanium catalysts (e.g., TiBn₄) enable the coupling of alkenes with amines. While primarily used for aliphatic amines, this method has been adapted for benzyl-substituted systems:
One-Pot Multicomponent Approaches
A one-pot strategy combines diprop-3-ynylation of primary amines with propargyl bromide and subsequent 1,3-dipolar cycloaddition:
-
Diprop-3-ynylation : CaH₂, propargyl bromide, DMF, RT.
-
Cycloaddition : Hydroximyl chloride, Et₃N, 65°C.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-Benzylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and benzyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Benzylisoxazol-3-amine and its derivatives have shown promising anticancer properties. Research indicates that isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression and inflammation. For instance, a study synthesized new isoxazoles that exhibited enhanced COX-1 selectivity and inhibitory activity against ovarian cancer cell lines, demonstrating their potential as anticancer agents .
Immunomodulatory Effects
Isoxazole derivatives, including this compound, have been investigated for their immunosuppressive properties. A review highlighted that certain isoxazole derivatives can modulate immune responses effectively, comparable to established immunosuppressants like cyclosporine. The structure-activity relationship (SAR) studies indicated that modifications in the isoxazole ring significantly influence biological activity .
Immunology
The immunoregulatory properties of isoxazole compounds are being explored for therapeutic applications in autoimmune diseases and transplant rejection. The molecular structure of this compound allows it to interact with immune cells, potentially altering their function and providing a basis for developing new immunotherapeutic agents. Studies utilizing quantum chemical calculations have correlated molecular properties with biological activities, emphasizing the importance of the isoxazole ring in immune modulation .
Materials Science
Liquid Crystal Applications
Recent advancements have noted the utility of this compound in materials science, particularly in liquid crystal technologies. Isoxazole derivatives have been synthesized and characterized for their liquid crystalline properties. The presence of the isoxazole ring has been shown to influence mesophase behavior, which is crucial for developing advanced materials with specific optical properties .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A series of novel isoxazoles were synthesized based on a lead compound known for its COX inhibition. The modified compounds were tested against various cancer cell lines, revealing that certain substitutions significantly enhanced their anticancer efficacy compared to the original lead .
Case Study 2: Immunomodulatory Properties
In an investigation on the immunosuppressive effects of 5-substituted isoxazoles, researchers employed multiple linear regression analysis to correlate molecular structure with biological activity. This study provided insights into how specific modifications can enhance or diminish immunological effects, paving the way for targeted drug design .
Mechanism of Action
The mechanism of action of 5-Benzylisoxazol-3-amine involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its bioactive effects. For example, it may interfere with bacterial cell wall synthesis or inhibit cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 5-Benzylisoxazol-3-amine with key analogs, highlighting substituents, molecular formulas, and weights:
Notes:
Physicochemical Properties
- Solubility : The benzyl group reduces water solubility compared to methyl or methoxy derivatives. Bromo and nitro substituents further decrease solubility due to increased molecular weight and polarity .
- Stability : Benzisoxazoles are generally stable under ambient conditions but reactive at the amine and heterocyclic positions .
Biological Activity
5-Benzylisoxazol-3-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the available literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological potential.
Chemical Structure and Synthesis
This compound belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The synthesis of this compound typically involves the cyclization of appropriate precursors, such as benzylhydrazine and α,β-unsaturated carbonyl compounds, under acidic or basic conditions. For instance, one method involves the reaction of benzyl isocyanate with hydroxylamine to yield the desired isoxazole derivative .
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study reported an IC50 value of 14 µM against certain cancer cells, indicating significant potential as an anticancer agent . This activity is attributed to its ability to inhibit heat shock protein 90 (Hsp90), a molecular chaperone involved in protein folding and stability, which is often overexpressed in cancer cells .
2. Anti-inflammatory Properties
Isoxazole derivatives, including this compound, have shown anti-inflammatory effects in several assays. Research indicates that these compounds can inhibit leukotriene biosynthesis, a pathway crucial in inflammatory responses . The anti-inflammatory activity has been linked to their ability to modulate immune cell functions and cytokine production.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some derivatives within the isoxazole class have demonstrated efficacy against resistant bacterial strains, suggesting that modifications at specific positions can enhance their antibacterial activity .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings from SAR studies include:
| Position | Modification | Effect on Activity |
|---|---|---|
| C-5 | Benzyl group | Enhances cytotoxicity against cancer cells |
| C-3 | Hydroxyl group | Increases anti-inflammatory potency |
| N-position | Alkyl substitutions | Modulates binding affinity to target proteins |
These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles .
Case Study 1: Cancer Cell Lines
In a controlled study, this compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was further elucidated through molecular docking studies which showed strong binding affinity to Hsp90 .
Case Study 2: Inflammatory Models
Another investigation utilized animal models to assess the anti-inflammatory effects of this compound. The compound was administered in a rat model of arthritis, leading to reduced swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Benzylisoxazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzyl groups and isoxazole precursors. For example, self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride) yields structurally related isoxazole derivatives . Optimization involves adjusting stoichiometry, temperature (reflux conditions enhance reaction rates), and solvent polarity. Reaction progress should be monitored via TLC or HPLC.
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR to confirm substitution patterns (e.g., benzyl group integration, isoxazole ring protons).
- IR : Identify characteristic N-H stretches (~3300 cm) and aromatic C=C/C=N vibrations .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodological Answer :
- Waste Management : Segregate and store hazardous byproducts (e.g., acidic or reactive intermediates) separately. Collaborate with certified waste treatment companies for disposal .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Ventilation : Ensure adequate airflow to mitigate inhalation risks, especially during solvent reflux .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects and transition states to predict reaction pathways.
- Software Tools : Use Gaussian, ORCA, or ADF for quantum mechanical modeling. Validate predictions with experimental kinetic studies .
Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., IC values) to identify false negatives/positives.
- Structural-Activity Relationships (SAR) : Compare substituent effects using analogs (e.g., benzothiazole or triazole derivatives) to isolate key functional groups .
- Assay Reprodubility : Repeat experiments under standardized conditions (pH, temperature, cell lines) to minimize variability .
Q. What strategies improve the crystallographic refinement of this compound complexes?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation for accurate intensity measurements.
- Refinement Software : Employ SHELXL for small-molecule refinement. For twinned crystals, apply twin-law corrections and restraints on bond lengths/angles .
- Validation Tools : Check structural models with R and PLATON to detect overfitting or disorder .
Q. How can researchers design derivatives of this compound for enhanced bioactivity?
- Methodological Answer :
- Scaffold Hybridization : Fuse isoxazole with bioactive heterocycles (e.g., benzoxazole or oxadiazinane) to exploit synergistic interactions .
- Functional Group Introduction : Add electron-withdrawing groups (e.g., -F, -NO) to modulate electronic properties and binding affinity.
- In Silico Screening : Use docking studies (AutoDock, Schrödinger) to prioritize derivatives with high predicted target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
